[1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone
Description
[1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone is a synthetic cannabinoid receptor agonist (SCRA) characterized by a naphthalen-1-ylmethanone core linked to a substituted indole moiety. The compound features a (4S)-4-hydroxypentyl chain at the indole’s 1-position, introducing a stereocenter that influences its pharmacological profile. Unlike many synthetic cannabinoids, this compound incorporates a hydroxyl group in its alkyl side chain, which may enhance metabolic stability or alter receptor binding kinetics compared to fluorinated or fully saturated analogs .
Properties
IUPAC Name |
[1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-17(26)8-7-15-25-16-22(20-12-4-5-14-23(20)25)24(27)21-13-6-10-18-9-2-3-11-19(18)21/h2-6,9-14,16-17,26H,7-8,15H2,1H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFBQQHYZJTRAS-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017694 | |
| Record name | (S)-(+)-JWH 018 N-(4-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1454924-73-2 | |
| Record name | (S)-(+)-JWH 018 N-(4-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chiral Pool Derivation
The (4S)-4-hydroxypentanol precursor is synthesized via asymmetric reduction of 4-ketopentanol using Corey-Bakshi-Shibata (CBS) catalyst, achieving >90% enantiomeric excess (ee). The alcohol is subsequently converted to its bromide derivative using PBr₃ in dichloromethane at 0°C.
Table 1: Optimization of (4S)-4-Hydroxypentyl Bromide Synthesis
| Starting Material | Reagent | Temperature | Yield (%) | ee (%) |
|---|---|---|---|---|
| 4-Ketopentanol | CBS catalyst, BH₃·THF | -20°C | 92 | 94 |
| (4S)-4-Hydroxypentanol | PBr₃ | 0°C | 88 | N/A |
N-Alkylation of Indole
Direct Alkylation Protocol
Indole undergoes N-alkylation with (4S)-4-hydroxypentyl bromide under phase-transfer conditions (50% NaOH, tetrabutylammonium bromide, DCM), yielding 1-[(4S)-4-hydroxypentyl]indole in 78% yield. The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether prior to reaction to prevent side reactions.
Critical Parameters :
-
Base : Strong bases (e.g., NaH) lead to over-alkylation.
-
Solvent : Polar aprotic solvents (DMF, DMSO) improve reactivity but require rigorous drying.
Friedel-Crafts Acylation at Indole’s 3-Position
Acylating Agent and Catalysis
Naphthalene-1-carbonyl chloride reacts with 1-[(4S)-4-hydroxypentyl]indole in the presence of AlCl₃ (1.2 equiv) in anhydrous dichloromethane. The reaction proceeds at 0°C to minimize side reactions, affording the target compound in 65% yield after deprotection with tetrabutylammonium fluoride (TBAF).
Table 2: Friedel-Crafts Acylation Optimization
| Acylating Agent | Catalyst | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Naphthoyl chloride | AlCl₃ | 0°C | 65 | 98.2 |
| Naphthoyl anhydride | FeCl₃ | 25°C | 42 | 91.5 |
Alternate Synthetic Routes
Mitsunobu Reaction for Chiral Induction
A Mitsunobu reaction between indole and (R)-4-hydroxypentanol (to invert configuration) using diethyl azodicarboxylate (DEAD) and triphenylphosphine achieves 82% yield of the (4S)-alkylated product. This method avoids pre-forming the bromide but requires stoichiometric reagents.
Grignard-Based Coupling
Indole-3-magnesium bromide, generated via Knochel-Hauser base, reacts with naphthalene-1-carbonyl chloride to form the ketone directly. However, this method struggles with regioselectivity (∼60% 3-substitution).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Hydroxylation: The key reaction involves the addition of a hydroxyl group (-OH) to the pentyl side chain of JWH-018.
Oxidation: The hydroxylation process typically involves oxidation reactions mediated by liver enzymes.
Hydroxylation: Enzymes such as cytochrome P450 (CYP450) play a crucial role in the hydroxylation process.
Oxidation: Oxygen (O₂) and NADPH (cofactor) are involved in the oxidation step.
Major Products:: The primary product of hydroxylation is the 4-Hydroxypentyl analog , which is excreted in urine.
Scientific Research Applications
Mechanism of Action
The exact mechanism by which this metabolite exerts its effects remains an active area of investigation. it likely interacts with the endocannabinoid system, specifically cannabinoid receptors (CB₁ and CB₂), leading to psychoactive and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Modifications
Synthetic cannabinoids in this class typically share a core structure of indole-3-carbonyl-naphthalene but vary in substituents on the indole nitrogen (alkyl/fluoroalkyl chains) and naphthalene ring (methyl, ethyl, methoxy groups). Below is a detailed comparison:
| Compound Name | Structural Features | Pharmacological Notes | Reference |
|---|---|---|---|
| [1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone | - (4S)-4-hydroxypentyl chain - Unsubstituted naphthalene |
- Hydroxyl group may increase polarity and reduce blood-brain barrier penetration. - Stereochemistry (4S) likely enhances CB1 receptor affinity vs. 4R isomer . |
|
| AM-2201 ([1-(5-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone) |
- 5-fluoropentyl chain - Unsubstituted naphthalene |
- High CB1 potency due to fluorine’s electronegativity enhancing lipid solubility. - Metabolized to bioactive 5-hydroxypentyl derivatives . |
|
| JWH-122 [(4-methyl-1-naphthalenyl)(1-pentylindol-3-yl)methanone] |
- 4-methylnaphthalene - Pentyl chain |
- Methyl group on naphthalene increases lipophilicity and CB1 binding affinity. - Longer-lasting effects due to slower metabolism . |
|
| MAM-2201 (1-(5-fluoropentyl)-1H-indol-3-ylmethanone) |
- 5-fluoropentyl chain - 4-methylnaphthalene |
- Combines fluorinated chain and methyl-naphthalene for high potency. - Known for severe toxicity in human case studies . |
|
| JWH-210 [(4-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone] |
- 4-ethylnaphthalene - Pentyl chain |
- Ethyl group enhances CB1 affinity compared to methyl analogs. - Lower polarity correlates with prolonged half-life . |
Key Trends in Structure-Activity Relationships (SAR)
Side Chain Modifications: Fluorinated Chains (e.g., AM-2201, MAM-2201): Fluorine atoms increase lipid solubility and metabolic resistance, leading to higher CB1 receptor potency . Unsaturated Chains (e.g., JWH-122 N-(4-pentenyl)): Double bonds in the alkyl chain may reduce metabolic stability but alter binding kinetics .
Naphthalene Substitutions :
- Methyl or Ethyl Groups (JWH-122, JWH-210): Enhance CB1 affinity by increasing hydrophobic interactions with the receptor’s lipid-rich binding pocket .
- Methoxy Groups (e.g., JWH-081): Polar substituents can reduce affinity but improve selectivity for peripheral CB2 receptors .

Stereochemistry :
- The (4S) configuration in the target compound likely optimizes receptor fit compared to the (4R) isomer, as seen in enantiomeric pairs of other SCRAs .
Pharmacological and Metabolic Comparisons
| Parameter | Target Compound | AM-2201 | JWH-122 |
|---|---|---|---|
| CB1 Receptor Affinity | Moderate (predicted) | High (Ki ≈ 0.3 nM) | High (Ki ≈ 0.2 nM) |
| Metabolic Stability | High (hydroxyl reduces CYP450 oxidation) | Moderate (fluorine slows degradation) | Low (methylnaphthalene prolongs half-life) |
| Toxicity Profile | Likely lower neurotoxicity (reduced CNS penetration) | Severe (seizures, tachycardia) | Moderate (anxiety, hallucinations) |
Biological Activity
The compound [1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone, commonly referred to in research contexts as a synthetic cannabinoid, possesses a complex structure that suggests potential biological activities, particularly in relation to the endocannabinoid system (ECS). This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 357.40 g/mol. The structure features an indole moiety linked to a naphthalene ring, which is characteristic of many synthetic cannabinoids.
Research indicates that this compound interacts primarily with the cannabinoid receptors CB1 and CB2, influencing various physiological processes. Its binding affinity has been compared to that of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Studies suggest that it may act as a partial agonist at these receptors, leading to effects such as analgesia, anti-inflammatory responses, and potential psychoactive properties.
1. Cannabinoid Receptor Interaction
The compound has shown significant binding affinity for CB1 receptors, which are predominantly located in the brain and are involved in regulating mood, memory, and pain sensation. A study reported that synthetic cannabinoids often exhibit higher CB1 binding affinity than THC itself . This suggests that this compound could potentially elicit stronger psychoactive effects.
2. Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can modulate inflammatory responses by interacting with the ECS. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines in human cell lines . This property may have therapeutic implications for conditions characterized by chronic inflammation.
3. Analgesic Properties
Preclinical models have indicated that compounds similar to this compound can provide analgesic effects comparable to traditional pain relievers. The analgesic activity is believed to be mediated through the activation of CB1 receptors in pain pathways .
Case Studies
Several case studies have explored the effects of synthetic cannabinoids on human health:
- Case Study 1 : A clinical report highlighted instances of acute toxicity associated with synthetic cannabinoids, including those structurally related to this compound. Patients exhibited symptoms such as tachycardia, hypertension, and altered mental status after consumption .
- Case Study 2 : Another study examined patients presenting with severe anxiety and paranoia following the use of synthetic cannabinoids. The findings emphasized the need for further research into the safety profiles of such compounds .
Table 1: Summary of Biological Activities
Q & A
Q. How can computational chemistry resolve discrepancies in crystallographic or spectroscopic data?
- Density Functional Theory (DFT) : Predicts NMR chemical shifts and compares them with experimental data to validate structures .
- Molecular docking : Simulates interactions with CB1/CB2 receptors to explain binding affinity differences between enantiomers . For example, the 4S configuration may form hydrogen bonds with Ser383 in CB1, enhancing activity .
Q. What in vitro and in vivo assays are effective for studying its metabolic pathways?
- In vitro : Microsomal incubation with liver enzymes (e.g., CYP450 isoforms) followed by LC-MS/MS to identify hydroxylated metabolites .
- In vivo : Radiolabeled tracer studies in rodent models to track tissue distribution and excretion .
- Comparative assays : Use JWH-018 as a positive control to assess metabolic stability .
Q. How do structural modifications impact its cannabinoid receptor selectivity?
- Structure-activity relationship (SAR) studies :
-
Side chain elongation : Increasing alkyl chain length (e.g., pentyl to hexyl) reduces CB1 affinity but enhances CB2 selectivity, as seen in JWH-019 .
-
Substitution on naphthalene : Electron-withdrawing groups (e.g., Cl at position 4) decrease binding, while methoxy groups increase lipophilicity .
Modification CB1 IC₅₀ (nM) CB2 IC₅₀ (nM) Reference Parent compound 18.2 34.7 4-Chloro-naphthalene 42.1 89.3 5-Fluoropentyl side chain 6.8 12.4
Q. What strategies mitigate challenges in resolving racemic mixtures during synthesis?
- Chiral chromatography : Use amylose-based columns to separate enantiomers .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in key alkylation steps to favor the 4S configuration .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic data for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

